molecular formula C9H11NO2 B6260310 4-(5-methylfuran-2-yl)pyrrolidin-2-one CAS No. 133933-65-0

4-(5-methylfuran-2-yl)pyrrolidin-2-one

Cat. No.: B6260310
CAS No.: 133933-65-0
M. Wt: 165.2
InChI Key:
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Description

4-(5-Methylfuran-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 5-methylfuran group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a furan and a pyrrolidinone moiety in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylfuran-2-yl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methylfurfural and a suitable amine, such as pyrrolidine.

    Condensation Reaction: The 5-methylfurfural undergoes a condensation reaction with pyrrolidine under acidic or basic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized to form the pyrrolidinone ring. This step often requires heating and the presence of a catalyst, such as a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., hydrochloric acid).

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Oxidation of the furan ring can yield 5-methylfuran-2(5H)-one.

    Reduction: Reduction of the pyrrolidinone ring can produce 4-(5-methylfuran-2-yl)pyrrolidin-2-ol.

    Substitution: Halogenation of the furan ring can result in compounds like 4-(5-bromomethylfuran-2-yl)pyrrolidin-2-one.

Scientific Research Applications

4-(5-Methylfuran-2-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 4-(5-methylfuran-2-yl)pyrrolidin-2-one depends on its specific application:

    Biological Activity: The compound may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

    Chemical Reactivity: The presence of both the furan and pyrrolidinone moieties allows for diverse reactivity, enabling it to participate in multiple types of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Furyl)pyrrolidin-2-one: Similar structure but lacks the methyl group on the furan ring.

    4-(5-Methylthiophen-2-yl)pyrrolidin-2-one: Contains a thiophene ring instead of a furan ring.

    4-(5-Methylpyridin-2-yl)pyrrolidin-2-one: Features a pyridine ring instead of a furan ring.

Uniqueness

4-(5-Methylfuran-2-yl)pyrrolidin-2-one is unique due to the presence of the 5-methylfuran group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

133933-65-0

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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